![molecular formula C16H29Cl2N3 B4446962 [4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4446962.png)
[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
Overview
Description
[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride, commonly known as DMEMEDA, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a tertiary amine and can be synthesized using different methods. DMEMEDA has been shown to have significant biochemical and physiological effects, making it a valuable tool in various research fields.
Mechanism of Action
DMEMEDA exerts its biochemical and physiological effects by interacting with different receptors and enzymes in the body. It has been shown to inhibit acetylcholinesterase by binding to its active site. DMEMEDA also interacts with other receptors such as nicotinic and muscarinic receptors, which are involved in various physiological processes such as muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
DMEMEDA has been shown to have significant biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. DMEMEDA has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine. This property of DMEMEDA has been utilized in the development of drugs for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DMEMEDA has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase, making it a valuable tool for the development of drugs for the treatment of Alzheimer's disease. DMEMEDA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMEMEDA has some limitations as a research tool. It can be toxic at high concentrations, and its effects on different receptors and enzymes can be variable, making it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the use of DMEMEDA in scientific research. One area of research is the development of new drugs for the treatment of Alzheimer's disease. DMEMEDA has been shown to be a potent inhibitor of acetylcholinesterase, and its use as a research tool may lead to the development of more effective drugs for the treatment of this disease. Another area of research is the study of the effects of DMEMEDA on different receptors and enzymes in the body. This research may lead to a better understanding of the physiological processes involved in neurotransmitter release and muscle contraction.
Scientific Research Applications
DMEMEDA has been widely used in scientific research for various purposes such as drug discovery, enzyme inhibition studies, and protein modification. It has also been used as a reagent for the synthesis of different compounds. DMEMEDA has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This property of DMEMEDA has been utilized in the development of drugs for the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-N,N-dimethylaniline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3.2ClH/c1-4-19-11-5-6-16(19)13-17-12-14-7-9-15(10-8-14)18(2)3;;/h7-10,16-17H,4-6,11-13H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKLAHQJPCJPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)N(C)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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